Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate
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Overview
Description
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with an ethyl ester group attached to the propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this specific compound, the starting materials would include 5-bromo-6-methylindole and ethyl 3-bromopropanoate. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl group on the indole ring can influence the compound’s binding affinity to various receptors and enzymes. The ester group can undergo hydrolysis to release the active indole moiety, which can then interact with cellular targets to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the methyl and ester groups, making it less complex.
6-Methylindole: Lacks the bromine and ester groups, affecting its reactivity.
Indole-3-acetic acid: A natural plant hormone with different functional groups and biological activities.
Uniqueness
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate is unique due to the combination of the bromine atom, methyl group, and ester functionality. This combination enhances its reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H16BrNO2 |
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Molecular Weight |
310.19 g/mol |
IUPAC Name |
ethyl 3-(5-bromo-6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H16BrNO2/c1-3-18-14(17)5-4-10-8-16-13-6-9(2)12(15)7-11(10)13/h6-8,16H,3-5H2,1-2H3 |
InChI Key |
AQSQJBGCHZJHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=C1C=C(C(=C2)C)Br |
Origin of Product |
United States |
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